molecular formula C10H9BrO3 B3043681 2-Oxopropyl 4-bromobenzoate CAS No. 900937-58-8

2-Oxopropyl 4-bromobenzoate

Cat. No.: B3043681
CAS No.: 900937-58-8
M. Wt: 257.08 g/mol
InChI Key: LCIHYCAXSQRMGZ-UHFFFAOYSA-N
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Description

2-Oxopropyl 4-bromobenzoate is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol It is a derivative of benzoic acid, where the 4-position of the benzene ring is substituted with a bromine atom, and the carboxyl group is esterified with 2-oxopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-oxopropyl 4-bromobenzoate involves the esterification of 4-bromobenzoic acid with 2-oxopropyl alcohol. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-oxopropyl 4-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing 4-bromobenzoic acid and 2-oxopropyl alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom at the 4-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2-oxopropyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHYCAXSQRMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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